molecular formula C6H7N3O2 B1616024 5-Amino-2-methyl-4-pyrimidinecarboxylic acid CAS No. 501662-73-3

5-Amino-2-methyl-4-pyrimidinecarboxylic acid

Cat. No. B1616024
CAS RN: 501662-73-3
M. Wt: 153.14 g/mol
InChI Key: QBOSKVZIXQXBCJ-UHFFFAOYSA-N
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Description

“5-Amino-2-methyl-4-pyrimidinecarboxylic acid” is a novel cyclic amino acid that was detected in and subsequently isolated from extremely halophilic species of the bacterial genus Ectothiorhodospira . It is only accumulated within the cytoplasm under certain growth conditions and seems to serve an osmoregulatory function .


Synthesis Analysis

The ectoine synthesis gene cluster has been successfully heterologously expressed in industrial microorganisms, and the yield of ectoine was significantly increased and the cost was reduced . The ectABC genes from Halomonas elongata were introduced into E. coli MG1655 to produce ectoine without high osmolarity . Subsequently, the lysA gene was deleted to weaken the competitive L-lysine biosynthesis pathway and ectoine bioconversion was further optimized, leading to an increase of ectoine titer .


Molecular Structure Analysis

The structure of this compound was elucidated by a combination of nuclear magnetic resonance (NMR) techniques and mass spectrometry . The molecular formula of a derivative of this compound, hydroxyectoine, is C6H10N2O3 and the molecular mass is 158 .

Scientific Research Applications

Osmoregulation in Halophilic Bacteria

A study identified a novel cyclic amino acid, 1,4,5,6-Tetrahydro-2-methyl-4-pyrimidinecarboxylic acid, in halophilic phototrophic bacteria of the genus Ectothiorhodospira. This compound, named 'ectoine', accumulates under specific growth conditions and serves an osmoregulatory function, highlighting the biological importance of pyrimidine derivatives in microorganisms (Galinski, Pfeiffer, & Trüper, 1985).

Pyrimidine Derivatives in Nucleic Acids

Pyrimidine derivatives, including 5-methylcytosine, are critical components of nucleic acids. Research into these compounds helps elucidate their roles in DNA and RNA structures, providing insights into fundamental biological processes (Wyatt, 1951).

Analytical Chemistry Applications

In the field of analytical chemistry, pyrimidine derivatives have been utilized as matrices for matrix-assisted laser desorption/ionization (MALDI) analysis of proteins and oligonucleotides. This application demonstrates the versatility of pyrimidine derivatives in facilitating the analysis of biomolecules (Fitzgerald, Parr, & Smith, 1993).

Synthesis of Pyrimidine Derivatives

The synthesis of novel pyrimidine derivatives, such as dihydropyrazolo[1,5-c]pyrimidin-7(3H)-one/-thione, showcases the chemical diversity and potential pharmacological applications of these compounds. Such research efforts contribute to the development of new drugs with various biological activities (Önal et al., 2008).

Antimicrobial and Anticancer Agents

Pyrimidine derivatives have been explored as antimicrobial and anticancer agents, highlighting their potential in treating infectious diseases and cancer. The design and synthesis of such compounds, along with their biological evaluations, are critical for discovering new therapeutic agents (Abd El-Sattar et al., 2021).

properties

IUPAC Name

5-amino-2-methylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-3-8-2-4(7)5(9-3)6(10)11/h2H,7H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOSKVZIXQXBCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20318972
Record name 5-Amino-2-methyl-4-pyrimidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20318972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

501662-73-3
Record name 5-Amino-2-methyl-4-pyrimidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20318972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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